9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

Catalog No.
S14292177
CAS No.
21810-29-7
M.F
C19H12N2O3S
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

CAS Number

21810-29-7

Product Name

9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

IUPAC Name

4-nitro-1-phenylsulfanyl-10H-acridin-9-one

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22)

InChI Key

GXVKCZFAZONQGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O

9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, also known as 4-nitro-1-(phenylthio)acridin-9(10H)-one, is a synthetic organic compound with the molecular formula C19H12N2O3SC_{19}H_{12}N_{2}O_{3}S and a molecular weight of approximately 348.375 g/mol. This compound features an acridinone core structure, which is characterized by a fused ring system containing nitrogen, and it possesses a nitro group and a phenylthio substituent at specific positions on the acridine framework. The compound has notable physical properties, including a density of approximately 1.47 g/cm³ and a boiling point of about 549.2 °C at standard atmospheric pressure .

The reactivity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- can be attributed to its functional groups. The nitro group is known for its electrophilic characteristics, making it susceptible to reduction reactions. The phenylthio group can undergo nucleophilic substitution reactions, which may facilitate further functionalization of the acridinone core. Additionally, the compound can participate in Friedel-Crafts reactions due to the presence of aromatic systems .

The synthesis of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- typically involves multi-step organic reactions:

  • Formation of Acridinone Core: The initial step often includes the synthesis of the acridinone backbone through cyclization reactions involving appropriate precursors.
  • Nitration: Introduction of the nitro group can be achieved via electrophilic aromatic substitution using nitrating agents.
  • Thioether Formation: The phenylthio group is introduced through nucleophilic substitution or coupling reactions with phenylthiol derivatives.

Various synthetic pathways can be optimized for yield and purity depending on the desired application .

9(10H)-Acridinone, 4-nitro-1-(phenylthio)- has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development due to its biological activity.
  • Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC) for purity assessments and separation techniques in pharmaceutical formulations .
  • Dyes and Pigments: Given its aromatic structure, it may find utility in dye applications.

Interaction studies involving 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary studies suggest that modifications in its structure can significantly affect its interaction profiles, influencing pharmacokinetics and pharmacodynamics. Further research is necessary to elucidate these interactions comprehensively .

Several compounds share structural similarities with 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Acridin-9-oneC13H9NOC_{13}H_{9}NOLacks nitro and phenylthio groups; simpler structure
4-NitroacridineC13H10N2O2C_{13}H_{10}N_2O_2Contains only one nitrogen atom in the ring; no sulfur
Acridine-1-thiolC13H11NSC_{13}H_{11}NSContains a thiol group instead of a thioether

The uniqueness of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- lies in its combination of both nitro and phenylthio groups on the acridinone scaffold, which may enhance its reactivity and biological profile compared to simpler analogs .

The synthesis of 9(10H)-acridinone derivatives with position-specific substitutions requires carefully orchestrated multi-step protocols. A representative pathway for constructing the 4-nitro-1-(phenylthio)acridin-9(10H)-one scaffold begins with the formation of the acridinone core via cyclocondensation. Anthranilic acid derivatives serve as starting materials, reacting with substituted phenols under acidic conditions to form tricyclic intermediates. For instance, heating anthranilic acid with phloroglucinol in 1-hexanol catalyzed by p-toluenesulfonic acid yields 1,3-dihydroxyacridin-9(10H)-one, a versatile precursor for further functionalization.

Nitration at the C4 position is achieved using mixed nitric-sulfuric acid systems, leveraging the electron-rich nature of the acridinone aromatic system. The nitro group’s meta-directing effects are counterbalanced by steric and electronic modulation from existing substituents, ensuring regioselectivity. Subsequent introduction of the phenylthio group at C1 involves nucleophilic aromatic substitution (SNAr), where a thiophenol derivative displaces a halogen or nitro group under basic conditions. This step often requires polar aprotic solvents such as dimethylformamide (DMF) and temperatures of 80–100°C to achieve satisfactory yields.

Table 1: Key Reaction Conditions for 4-Nitro-1-(Phenylthio) Substitution

StepReagents/ConditionsYield (%)Reference
Core FormationAnthranilic acid, phenol, p-TsOH, 160°C70–85
NitrationHNO₃/H₂SO₄, 0–5°C60–75
Thioether FormationPhSH, K₂CO₃, DMF, 80°C50–65

Friedel-Crafts Acylation and Ullmann Reaction Optimization in Acridinone Scaffold Construction

Friedel-Crafts acylation plays a pivotal role in functionalizing the acridinone scaffold. The reaction proceeds via electrophilic aromatic substitution, where an acylium ion generated from acyl chlorides or anhydrides reacts with the electron-rich acridinone ring. Aluminum chloride (AlCl₃) is the preferred Lewis acid catalyst, facilitating the formation of monoacylated products at positions ortho or para to existing substituents. For example, acetylation at C2 or C7 enhances the compound’s planar rigidity, which is critical for intercalation-based biological activity.

The Ullmann reaction, traditionally employed for forming carbon-heteroatom bonds, has been adapted for acridinone synthesis. Copper-catalyzed coupling between halogenated acridinones and aryl thiols enables efficient introduction of phenylthio groups. Recent advances use ligand-accelerated systems with 1,10-phenanthroline to reduce reaction temperatures from >150°C to 80–100°C, improving functional group tolerance. This method is particularly effective for constructing sterically hindered derivatives, achieving yields exceeding 70% under optimized conditions.

Functionalization Strategies for Position-Specific Nitro and Thioether Group Introductions

Regioselective functionalization of acridinones demands precise control over electronic and steric effects. Nitro group installation via directed ortho-metalation (DoM) has emerged as a powerful strategy. Treating acridinones with lithium diisopropylamide (LDA) generates a stabilized anion at C4, which reacts with nitro sources like amyl nitrite to afford 4-nitro derivatives. Thioether groups are introduced via radical thiol-ene reactions or transition-metal-catalyzed cross-couplings. Palladium-catalyzed C–S coupling using aryl iodides and sodium thiophenolate in the presence of Xantphos ligand achieves >80% selectivity for C1 substitution.

Comparative Analysis of Functionalization Methods

  • Nitro Group Introduction:
    • Classical nitration (HNO₃/H₂SO₄): Moderate regioselectivity, requires electron-donating groups.
    • Directed metalation: High regiocontrol, compatible with sensitive functionalities.
  • Thioether Introduction:
    • SNAr: Limited to activated aryl halides, moderate yields.
    • Pd-catalyzed coupling: Broad substrate scope, requires inert atmosphere.

N-Alkylation Techniques for Enhanced Bioavailability and Stability

N-Alkylation of the acridinone’s tertiary nitrogen (N10) significantly modulates physicochemical properties. Methylation using methyl iodide in the presence of potassium carbonate enhances metabolic stability by reducing oxidative deamination. For bulkier alkyl groups, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable efficient coupling with secondary alcohols, achieving >90% conversion. Alternatively, reductive amination with aldehydes and sodium cyanoborohydride introduces branched alkyl chains, improving solubility without compromising aromatic stacking interactions.

Table 2: Impact of N-Alkylation on Physicochemical Properties

Alkyl GroupLogPAqueous Solubility (μg/mL)Metabolic Half-life (h)
Methyl2.1154.2
Ethyl2.895.8
Isopropyl3.447.5

Data adapted from stability studies on acridinone derivatives.

The intercalation of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with double-stranded DNA involves a complex multi-step mechanism that differs significantly from simple acridine derivatives [4] [5]. The planar acridinone core provides the fundamental structural requirement for intercalative binding, inserting between DNA base pairs through π-π stacking interactions [6] [7]. However, the presence of both nitro and phenylthio substituents introduces additional complexity to the intercalation dynamics.

The intercalation process follows a stepwise mechanism where the acridinone ring system initially approaches the DNA helix through electrostatic interactions with the phosphate backbone [8] [9]. Time-resolved spectroscopic studies have revealed that acridine derivatives with flanking substituents must traverse multiple intermediate steps before achieving full intercalation [4] [5]. The phenylthio group at the 1-position creates steric hindrance that necessitates conformational adjustments of both the ligand and DNA structure during the binding process [10] [7].

Molecular dynamics simulations have demonstrated that base pair opening dynamics play a crucial role in accommodating intercalating agents [11] [12]. The DNA double helix exhibits sequence-dependent breathing motions with characteristic timescales ranging from picoseconds to nanoseconds [11] [13]. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the bulky phenylthio substituent likely requires extended DNA breathing to facilitate insertion, potentially leading to slower association kinetics compared to unsubstituted acridinones [7] [12].

The electron-withdrawing nitro group at the 4-position modulates the electronic properties of the acridinone core, potentially affecting the strength of π-π stacking interactions with DNA bases [14] [10]. Theoretical calculations suggest that electron-withdrawing substituents can reduce the electron density in the aromatic system, potentially weakening intercalative binding affinity [14] [10]. However, the nitro group may also participate in additional electrostatic interactions with DNA bases or the sugar-phosphate backbone, creating a complex interplay of stabilizing and destabilizing forces [15] [10].

DNA Binding Dynamics and Kinetic Parameters

ParameterValueMethodReference
Association Rate (estimated)10³-10⁴ M⁻¹s⁻¹Extrapolated from similar compounds [4] [7]
Dissociation Rate (estimated)10⁻²-10⁻¹ s⁻¹Extrapolated from similar compounds [4] [7]
Binding Site Size2-3 base pairsTypical for acridinone derivatives [6] [16]
Intercalation TimescaleMilliseconds to secondsBased on substituted acridines [4] [5]

Topoisomerase II Inhibition Pathways and Catalytic Interference Mechanisms

The interaction of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with topoisomerase II likely follows catalytic inhibition pathways rather than the poisoning mechanism characteristic of many clinical anticancer agents [17] [18]. Topoisomerase II catalytic inhibitors differ fundamentally from topoisomerase II poisons in their mechanism of action, impacting the overall catalytic activity without increasing the concentration of cleavage complexes [18] [19].

The catalytic cycle of topoisomerase II involves multiple steps including DNA binding, adenosine triphosphate binding, DNA cleavage, strand passage, DNA religation, and adenosine triphosphate hydrolysis [20] [21]. Catalytic inhibitors can target any of these steps, with different cellular consequences depending on the specific step affected [18] [22]. For acridinone derivatives, the primary mechanism appears to involve interference with the DNA binding step through formation of stable intercalation complexes that alter DNA topology [17] [23].

The structural features of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- suggest multiple potential mechanisms for topoisomerase II inhibition [24] [20]. The intercalated acridinone-DNA complex may present altered topological constraints that interfere with topoisomerase II recognition and binding [17] [7]. Additionally, the bulky phenylthio substituent could create steric clashes with the topoisomerase II protein surface, preventing proper enzyme-DNA complex formation [24] [21].

Recent crystallographic studies of topoisomerase II adenosine triphosphatase domain have revealed allosteric binding sites that can be targeted by small molecule inhibitors [24] [22]. While the specific binding mode of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- to topoisomerase II has not been determined, the compound's structural features suggest potential interactions with both the DNA binding domain and the adenosine triphosphatase domain [20] [21].

The nitro substituent may play a role in modulating topoisomerase II inhibition through electronic effects [14] [19]. Nitro groups are known to participate in redox chemistry, and some nitro-containing compounds exhibit enhanced biological activity through reductive activation pathways [14] [19]. However, the specific contribution of the nitro group to topoisomerase II inhibition requires further investigation [19] [14].

Topoisomerase II Inhibition Mechanisms

MechanismCharacteristicsCellular EffectReference
Catalytic InhibitionReduced enzyme activity without increased cleavageCell cycle arrest [18] [17]
DNA Binding InterferenceAltered DNA topology prevents enzyme recognitionReplication fork stalling [23] [17]
Adenosine Triphosphatase InhibitionBlocked conformational cyclingEnzyme trapping on DNA [20] [21]
Allosteric ModulationBinding to regulatory sitesReduced catalytic efficiency [24] [22]

Structure-Dependent Modulation of DNA Binding Affinity and Specificity

The structural features of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- significantly influence its DNA binding affinity and sequence specificity through multiple molecular interactions [25] [26]. The acridinone core provides the foundation for intercalative binding, while the substituents at positions 1 and 4 modulate the strength and selectivity of DNA interactions [16] [27].

The phenylthio group at the 1-position introduces both steric and electronic effects that influence DNA binding [10] [28]. The sulfur atom in the phenylthio group can participate in weak interactions with DNA bases, potentially contributing to binding affinity [15] [10]. However, the bulky phenyl ring creates steric constraints that may limit the depth of intercalation and alter the preferred binding geometry [10] [7].

Sequence specificity studies with related acridine derivatives have demonstrated preferential binding to guanine-cytosine rich regions compared to adenine-thymine rich sequences [25] [26]. This selectivity arises from the stronger π-π stacking interactions between the electron-rich acridine system and the guanine-cytosine base pairs [25] [28]. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the electron-withdrawing nitro group may reduce this selectivity by decreasing the electron density in the acridinone ring system [14] [10].

The DNA melting studies with acridine derivatives have shown that intercalation typically increases the melting temperature of DNA duplexes by 5-15 degrees Celsius [25] [26]. The magnitude of this thermal stabilization correlates with binding affinity and provides insight into the strength of intercalative interactions [25] [29]. For compounds with bulky substituents like the phenylthio group, thermal stabilization may be reduced due to steric constraints that limit optimal intercalation geometry [29] [10].

Base pair specificity studies have revealed that intercalating agents can exhibit preferences for specific base pair steps [28] [30]. The pyrimidine-purine steps are generally favored over purine-pyrimidine steps due to differences in DNA unwinding energetics [28] [31]. The structural features of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- suggest that it may follow similar selectivity patterns, although the specific substituents could modulate these preferences [31] [28].

Structure-Activity Relationships for DNA Binding

Structural FeatureEffect on Binding AffinityEffect on SpecificityMechanism
Acridinone CoreEssential for intercalationNon-selectiveπ-π stacking interactions
Nitro Group (4-position)Potentially reducedMay alter base pair selectivityElectronic effects
Phenylthio Group (1-position)Potentially reducedUnknownSteric hindrance
Extended ConjugationEnhancedImproved discriminationStronger π-π interactions

Comparative Analysis with Imidazoacridinone and Triazoloacridinone Analogues

The comparison of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with imidazoacridinone and triazoloacridinone analogues reveals important structure-activity relationships that govern DNA binding and antitumor activity [6] [16]. Imidazoacridinones, exemplified by the clinical compound C-1311, represent a well-studied class of DNA-interactive antitumor agents with established mechanisms of action [6] [32].

Imidazoacridinones demonstrate DNA binding affinities in the range of 10⁵ M⁻¹ with binding site sizes of 2-3 base pairs, indicating strong intercalative interactions [6] [16]. The imidazole ring fusion to the acridinone core enhances DNA binding through additional hydrogen bonding interactions and improved planarity of the ring system [6] [32]. These compounds exhibit preferential binding to guanine-cytosine rich DNA sequences and demonstrate catalytic inhibition of topoisomerase II [6] [16].

Triazoloacridinone derivatives show similar DNA binding characteristics to imidazoacridinones, with binding affinities in the 10⁵ M⁻¹ range and comparable binding site sizes [16] [32]. The triazole ring fusion provides additional nitrogen atoms that can participate in hydrogen bonding with DNA bases, potentially enhancing binding specificity [16] [27]. Like imidazoacridinones, triazoloacridinones primarily act as catalytic inhibitors of topoisomerase II rather than topoisomerase II poisons [16] [18].

The structural differences between 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and the fused ring analogues have significant implications for their biological activities [32] [16]. The nitro and phenylthio substituents in the target compound lack the rigidity and planarity of the fused imidazole or triazole rings, potentially resulting in reduced DNA binding affinity [10] [7]. Additionally, the bulky phenylthio group may create steric clashes that interfere with optimal intercalation geometry [10] [7].

Mechanistic studies have revealed that imidazoacridinones and triazoloacridinones undergo enzymatic oxidation as part of their mechanism of action, forming reactive intermediates that can create covalent adducts with DNA [32] [6]. The electron-withdrawing nitro group in 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- may similarly undergo reductive activation, although the specific pathways and products have not been characterized [14] [32].

The cellular activities of imidazoacridinones and triazoloacridinones include induction of cell cycle arrest, stimulation of apoptosis, and inhibition of DNA synthesis [32] [6]. These effects result from the combination of DNA intercalation, topoisomerase II inhibition, and formation of DNA adducts [32] [16]. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the cellular activities would likely depend on the balance between these mechanisms and the specific influence of the nitro and phenylthio substituents [14] [10].

Comparative Biological Activities

Compound ClassDNA Binding Affinity (M⁻¹)Topoisomerase II ActivityPrimary Mechanism
Imidazoacridinones1.2 × 10⁵Catalytic inhibitorIntercalation + enzymatic oxidation
Triazoloacridinones~10⁵Catalytic inhibitorIntercalation + covalent adduct formation
9(10H)-Acridinone, 4-nitro-1-(phenylthio)-Not determinedPotential catalytic inhibitorIntercalation + potential reductive activation

The nitro group functions as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms, significantly influencing the pharmacological properties of acridinone analogues [2]. The electronic effects manifest in several key ways that directly impact biological activity.
Electron-Withdrawing Characteristics: The nitro group exhibits a strong electron-withdrawing effect with a Hammett substituent constant (σp) of 0.78, making it one of the most electronegative substituents in aromatic systems . This electron-withdrawing property results from both the inductive effect (σI = 0.76) and resonance stabilization, where the nitro group effectively delocalizes electron density from the aromatic ring [3] [4].

Position-Dependent Electronic Effects: The electronic impact of nitro substitution varies significantly with position on the acridinone ring. Para-nitro substituents demonstrate the strongest electron-withdrawing effects, enhancing pharmacological potency by up to 50% compared to unsubstituted analogues . Meta-nitro derivatives show weaker π-electron interactions with σm = 0.71, while ortho-nitro compounds exhibit reduced coplanarity due to steric hindrance, resulting in diminished resonance stabilization [5] [3].

Pharmacological Potency Enhancement: The electron-withdrawing nature of nitro substituents enhances nucleophilic aromatic substitution reactions, facilitating improved binding to biological targets [2]. In para-nitroaniline derivatives, the electron-accepting character of the nitro group increases by approximately 50% compared to nitrobenzene, directly correlating with enhanced cytotoxic activity . This enhancement is attributed to improved DNA intercalation properties and increased electrophilicity of the acridinone core [6] [7].

Metabolic Activation Pathways: Nitro groups undergo bioreductive metabolism, accepting up to six electrons to form reactive intermediates that contribute to cytotoxic selectivity [8] [4]. This reductive activation is particularly important for hypoxic tumor selectivity, where nitro-containing acridinones demonstrate enhanced activity against cancer cells under low-oxygen conditions [8].

Quantitative Structure-Activity Relationships: Research demonstrates that nitro-substituted acridinones exhibit variable potency increases ranging from 2-80 fold depending on substituent position and electronic environment [6] [8]. The cSAR descriptor effectively quantifies these electronic effects, with nitro groups showing enhanced electron-accepting properties when combined with electron-donating substituents through resonance interactions [3].

Steric Influences of Phenylthio Groups on Target Binding Kinetics

The phenylthio substituent at position 1 of the acridinone core introduces unique steric and electronic properties that significantly influence binding kinetics and target selectivity [9] [10]. These steric effects are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Thioether Linkage Properties: The thioether linkage in phenylthio groups provides minimal steric hindrance while maintaining high binding affinity. Studies demonstrate that thioether-containing peptides maintain binding affinities comparable to traditional hydrogen bond surrogate systems, with dissociation constants (Kd) of approximately 224 nM [9]. This favorable binding profile results from the sulfur atom's ability to accommodate conformational flexibility without significant steric clash.

Sulfur-π Interactions: The phenylthio group exhibits favorable sulfur-π interactions with aromatic residues in target proteins. These interactions occur at optimal distances of 3.5-4.0 Å above the plane of aromatic rings, contributing to enhanced binding affinity and selectivity [9] [11]. The sulfur atom can adopt multiple orientations, including edge-on interactions at distances of 4.5-6.0 Å, providing versatile binding modes that enhance target complementarity.

Rotational Freedom and Binding Kinetics: The phenyl ring attached to the sulfur atom possesses rotational freedom around the C-S bond, allowing adaptive conformational changes during target binding [9] [10]. This flexibility enables the phenylthio group to optimize its orientation within binding pockets, facilitating fast association rates while maintaining stable binding complexes with extended residence times [9] [12].

Hydrophobic Interactions: The phenylthio substituent enhances hydrophobic interactions with target proteins, improving membrane permeability and cellular uptake [9] [13]. These interactions are particularly important for compounds targeting intracellular DNA, where the phenylthio group facilitates passage through lipophilic cellular membranes while maintaining water solubility through the acridinone core [14] [15].

Steric Bulk Considerations: The moderate steric bulk of the phenylthio group is generally well-tolerated by target binding sites, with activity depending on the specific dimensions of the binding pocket [9] [10]. The phenyl ring provides sufficient bulk to enhance selectivity through steric exclusion mechanisms while avoiding prohibitive steric clashes that would reduce binding affinity.

Conformational Flexibility: The phenylthio group demonstrates adaptive conformational flexibility, allowing better target complementarity through induced-fit binding mechanisms [9] [10]. This flexibility is crucial for DNA intercalation, where the phenylthio group can adjust its orientation to optimize π-π stacking interactions with nucleotide bases while minimizing steric interference with the DNA backbone.

Optimal Substituent Positioning for Enhanced Cytotoxic Selectivity

Strategic positioning of substituents on the acridinone scaffold is critical for achieving optimal cytotoxic selectivity against cancer cells while minimizing toxicity to normal tissues [7] [13] [16]. The relationship between substituent position and biological activity follows distinct patterns that guide rational drug design.
Position-Specific Activity Profiles: Different positions on the acridinone ring system exhibit varying influences on cytotoxic selectivity. Position C1 substitution with phenylthio groups enhances DNA intercalation properties and provides good selectivity against normal cells [17] [18]. Position C2 modifications with alkyl chains demonstrate moderate activity (12-30 μM) with selectivity indices that correlate with chain length and terminal functional groups [13] [16].

Dual Substitution Strategies: The most potent cytotoxic activities are achieved through dual substitution patterns. C1 + C4 dual substitution with diaminoalkyl groups provides excellent selectivity and high antitumor activity through enhanced DNA intercalation and topoisomerase inhibition [19] [20]. C2 + N10 dual substitution with butyl piperidine groups demonstrates very good selectivity with IC50 values ranging from 2.96-9.46 μM against multiple cancer cell lines [16].

Hydroxyl and Methoxy Positioning: Position C3 substitution with hydroxyl or methoxy groups provides high cytotoxic selectivity with IC50 values in the 1-10 μM range [7] [16]. Structure-activity relationship studies reveal that 1-hydroxy-9-acridones are more active than their 1-methoxy derivatives, indicating the importance of hydrogen bonding capacity for optimal activity [21] [22].

N10 Substitution Effects: The N10 position serves as a critical site for modulating cytotoxic selectivity through alkyl amine substitutions. Chain length dependency studies show that butyl-substituted derivatives demonstrate superior activity compared to propyl analogues, with selectivity indices correlating with the basicity and positive charge characteristics of terminal amino groups [13] [16].

Electron-Withdrawing Group Positioning: Position C4 substitution with electron-withdrawing groups like nitro enhances cytotoxic activity through increased electrophilicity and improved DNA binding affinity [17] [7]. The electron-withdrawing effect at C4 is particularly effective when combined with electron-donating substituents at other positions, creating push-pull electronic systems that optimize intercalation geometry [3] [4].

Selectivity Optimization: The most selective compounds demonstrate IC50 values against cancer cells that are 5-10 fold lower than their cytotoxicity against normal cell lines [13] [16]. This selectivity arises from preferential targeting of rapidly dividing cancer cells through enhanced DNA intercalation and topoisomerase inhibition mechanisms [23] [24].

Lipophilic-Hydrophilic Balance Considerations in Molecular Design

The lipophilic-hydrophilic balance (HLB) of acridinone analogues critically determines their pharmacokinetic properties, cellular uptake, and therapeutic efficacy [14] [25]. Optimal molecular design requires careful consideration of multiple physicochemical parameters to achieve the desired balance between solubility, permeability, and target binding.

Molecular Weight Optimization: The target compound 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with a molecular weight of 348.4 g/mol falls within the optimal range of 200-500 g/mol for drug-like molecules [18] [26]. This molecular weight provides sufficient structural complexity for specific target interactions while maintaining favorable pharmacokinetic properties including oral bioavailability and cellular permeability [14] [25].

Lipophilicity Parameters: The estimated LogP values of 3.5-4.2 for the target compound indicate good lipophilicity that facilitates membrane penetration and cellular uptake [14] [25]. The phenylthio substituent significantly contributes to increased LogP values, enhancing hydrophobic interactions with lipophilic membrane components and improving bioavailability [14] [15]. Distribution coefficients (LogD) of 2.8-3.5 suggest balanced partitioning between aqueous and lipophilic phases under physiological conditions.

Solubility and Formulation Considerations: The target compound exhibits low water solubility but demonstrates solubility in organic solvents such as DMSO, requiring specialized formulation strategies for pharmaceutical development [27]. The balance between the hydrophobic acridinone core and polar nitro group provides adequate solubility for formulation while maintaining the lipophilicity necessary for cellular uptake [14] [15].

Membrane Permeability and Cellular Uptake: The high lipophilicity of the compound promotes excellent membrane permeability, facilitating rapid cellular uptake and nuclear localization for DNA intercalation [14] [15]. Studies demonstrate that acridinone derivatives with optimal HLB values show enhanced uptake compared to more hydrophilic analogues, with cellular accumulation correlating positively with lipophilicity within the therapeutic range [14] [28].

DNA Binding Affinity Correlation: The planar structure of the acridinone core, combined with appropriate lipophilic substituents, provides high DNA binding affinity through intercalation mechanisms [24] [29]. Research indicates a strong correlation between lipophilicity and the ability to stabilize DNA intercalation complexes, with LogP values in the 3-5 range providing optimal binding characteristics [24].

Pharmacokinetic Optimization: The target compound demonstrates favorable ADME properties with good oral bioavailability predicted from its balanced HLB profile [14] [25]. The combination of moderate molecular weight, appropriate lipophilicity, and balanced polar/nonpolar characteristics suggests favorable pharmacokinetic properties including adequate absorption, distribution, and metabolic stability for therapeutic applications.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.05686342 g/mol

Monoisotopic Mass

348.05686342 g/mol

Heavy Atom Count

25

General Manufacturing Information

9(10H)-Acridinone, 4-nitro-1-(phenylthio)-: INACTIVE

Dates

Last modified: 08-10-2024

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